Cotoin

Beschreibung

BenchChem offers high-quality Cotoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cotoin including the price, delivery time, and more detailed information at info@benchchem.com.

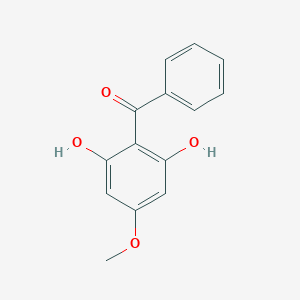

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-10-7-11(15)13(12(16)8-10)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJZOHHIXSIJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197320 | |

| Record name | Cotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-21-0 | |

| Record name | (2,6-Dihydroxy-4-methoxyphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8618Z93DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacological Profile of Cotinine: A Detailed Examination of its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cotinine, the primary metabolite of nicotine, has long been utilized as a reliable biomarker for tobacco exposure.[1][2] However, a growing body of preclinical and clinical research has illuminated its own distinct pharmacological activities, suggesting its potential as a therapeutic agent for a range of neurological and psychiatric disorders.[2][3] This technical guide provides a comprehensive overview of the current understanding of cotinine's mechanism of action, with a focus on its molecular targets, cellular effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Cotinine's primary mechanism of action involves its interaction with nicotinic acetylcholine receptors (nAChRs), the same family of receptors targeted by nicotine.[2][4] However, cotinine exhibits a significantly lower potency compared to its parent compound.[2][5] It functions as a weak agonist or partial agonist at various nAChR subtypes, leading to receptor activation and desensitization.[1][2]

Quantitative Analysis of Cotinine-nAChR Interactions

The following table summarizes the key quantitative data from various studies on the interaction of cotinine with different nAChR subtypes. This data is crucial for understanding the therapeutic window and potential off-target effects of cotinine.

| nAChR Subtype | Cell Type/Preparation | Parameter | Cotinine Value (μM) | Nicotine Comparison (μM) | Reference |

| α4β2 | CHO cells | EC50 | ~90 | ~0.78 (115-fold more potent) | [1][6] |

| α7 | Human, expressed | IC50 | 175 | ~0.7 (250-fold more potent) | [6] |

| α3/α6β2 | Monkey Striatum | IC50 (inhibition of agonist binding) | Micromolar range | - | [7] |

| α4β2 | Monkey Striatum | IC50 (inhibition of agonist binding) | Micromolar range | - | [7] |

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

Experimental Protocols for Characterizing Cotinine-nAChR Interactions

The quantitative data presented above were primarily generated using the following key experimental methodologies:

Radioligand Binding Assays

-

Objective: To determine the binding affinity of cotinine to specific nAChR subtypes.

-

Methodology:

-

Prepare cell membranes or brain homogenates expressing the nAChR subtype of interest.

-

Incubate the membranes with a radiolabeled ligand (e.g., [3H]epibatidine, 125I-α-conotoxinMII, [125I]A-85380) that has a high affinity for the target receptor.[4][5]

-

Add increasing concentrations of unlabeled cotinine to compete with the radioligand for binding to the receptor.

-

After incubation, separate the bound and free radioligand using filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The IC50 value, the concentration of cotinine that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

-

Electrophysiology (Two-Electrode Voltage Clamp)

-

Objective: To measure the functional activity of cotinine as an agonist or modulator of nAChRs.

-

Methodology:

-

Express the desired nAChR subtype in Xenopus laevis oocytes.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Perfuse the oocyte with a control solution and then with a solution containing a known concentration of acetylcholine to elicit a baseline current response.

-

Apply increasing concentrations of cotinine to the oocyte and measure the resulting current.

-

To assess modulatory effects, co-apply cotinine with acetylcholine.

-

The EC50 value, the concentration of cotinine that produces 50% of the maximal response, is calculated from the concentration-response curve.

-

Signaling Pathways Modulated by Cotinine

Beyond direct receptor activation, cotinine has been shown to modulate intracellular signaling pathways, contributing to its neuroprotective and cognitive-enhancing effects.

Akt/GSK3β Signaling Pathway

Chronic cotinine treatment has been demonstrated to activate the Akt/GSK3β signaling pathway, which is known to be involved in cell survival and synaptic plasticity.[7]

Figure 1: Cotinine-mediated activation of the Akt/GSK3β pathway.

Non-nAChR-Mediated Mechanisms

Recent evidence suggests that cotinine's mechanism of action extends beyond nAChRs.

Interaction with MD2/TLR4 Complex

Cotinine has been shown to bind to myeloid differentiation protein 2 (MD2), an accessory protein of Toll-like receptor 4 (TLR4), with an affinity similar to nicotine (~10–20 μM).[1] This interaction is implicated in the regulation of glia-mediated neuroinflammation, representing a nAChR-independent mechanism of action.[1]

Figure 2: Cotinine's interaction with the MD2/TLR4 complex.

Experimental Workflow for Investigating Neuroinflammation

The following diagram illustrates a typical experimental workflow to investigate the anti-inflammatory effects of cotinine.

Figure 3: Workflow for studying cotinine's anti-inflammatory effects.

Conclusion and Future Directions

Cotinine presents a complex and multifaceted pharmacological profile. While its interaction with nAChRs is a cornerstone of its mechanism of action, the discovery of non-nAChR-mediated pathways highlights the need for further investigation. For drug development professionals, cotinine's favorable safety profile compared to nicotine, coupled with its cognitive-enhancing and neuroprotective effects, makes it an attractive lead compound.[1][7] Future research should focus on elucidating the precise molecular interactions and downstream signaling cascades modulated by cotinine to fully realize its therapeutic potential. The development of selective agonists or positive allosteric modulators targeting the same pathways as cotinine could lead to novel treatments for a variety of CNS disorders.

References

- 1. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cotinine - Wikipedia [en.wikipedia.org]

- 3. New Insights into the Mechanisms of Action of Cotinine and its Distinctive Effects from Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cotinine Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 7. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Cotinine's Role as a Primary Metabolite of Nicotine

Introduction

Cotinine, an alkaloid found in tobacco, is the predominant metabolite of nicotine.[1] For decades, its primary role in research and clinical settings has been that of a reliable biomarker for quantifying exposure to tobacco smoke, owing to its longer half-life compared to its parent compound.[1][2] However, accumulating evidence indicates that cotinine is not merely an inert byproduct. It is a pharmacologically active compound with its own distinct neuropharmacological profile, capable of crossing the blood-brain barrier and interacting with neural systems.[3][4] This guide provides a comprehensive technical overview of cotinine, detailing its formation, pharmacokinetic profile, analytical methodologies, and its complex physiological roles, including its interaction with nicotinic acetylcholine receptors (nAChRs) and its potential contribution to nicotine dependence.

The Metabolic Conversion of Nicotine to Cotinine

The biotransformation of nicotine to cotinine is a multi-step enzymatic process that primarily occurs in the liver. In humans, approximately 70-80% of an absorbed nicotine dose is converted to cotinine.[5][6] This high conversion rate underscores the significance of this metabolic pathway.

The process can be summarized in two main steps:

-

5′-Oxidation of Nicotine : The initial and rate-limiting step is the oxidation of nicotine at its 5′ position. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6, with minor contributions from CYP2B6.[5][7] This enzymatic action results in the formation of an unstable intermediate, nicotine-Δ1′(5′)-iminium ion.[5][6]

-

Conversion to Cotinine : The nicotine-Δ1′(5′)-iminium ion is subsequently converted to cotinine. This second step is catalyzed by a cytoplasmic enzyme, aldehyde oxidase (AOX1).[5][8]

Genetic variations (polymorphisms) in the CYP2A6 gene can lead to significant inter-individual differences in the rate of nicotine metabolism.[9] Individuals with slow-metabolizing CYP2A6 variants clear nicotine less quickly, which can influence smoking behaviors and dependence levels.[9]

Comparative Pharmacokinetics: Nicotine vs. Cotinine

The pharmacokinetic profiles of nicotine and cotinine differ substantially, which is central to cotinine's utility as a biomarker and its distinct pharmacological effects. Cotinine has a much longer elimination half-life and lower plasma clearance compared to nicotine.[3]

| Parameter | Nicotine | Cotinine | Reference(s) |

| Elimination Half-life (t½) | ~2 hours | 15 - 20 hours | [3][7][10] |

| Plasma Clearance | 16 - 17 ml/min/kg | 0.4 - 1.0 ml/min/kg | [3] |

| Steady-State Volume of Distribution | 2.6 - 2.8 L/kg | 0.7 - 1.0 L/kg | [3] |

| Conversion from Nicotine | N/A | 70 - 80% | [5][11] |

| Primary Metabolizing Enzyme | CYP2A6 | CYP2A6 | [10][12] |

| Primary Further Metabolite | Cotinine | trans-3′-hydroxycotinine | [7][9] |

Table 1: Summary of key pharmacokinetic parameters for nicotine and cotinine in humans.

This extended half-life means that cotinine concentrations in the body are more stable throughout the day compared to the fluctuating levels of nicotine, which peak after each cigarette and then decline rapidly.[13] This stability makes cotinine a more reliable indicator of cumulative nicotine exposure over the previous 3-4 days.[11][14]

Cotinine as the Gold Standard Biomarker for Tobacco Exposure

Cotinine is the most widely used biomarker for assessing tobacco use and exposure to environmental tobacco smoke (ETS).[2][14] Its measurement in biological fluids like urine, blood, and saliva provides a quantitative assessment of nicotine intake.

| Exposure Status | Saliva Cotinine (ng/mL) | Serum/Plasma Cotinine (nmol/L) | Urine Cotinine | Reference(s) |

| Non-Smoker (No Exposure) | < 5 | < ~5 | Low/Undetectable | [14][15] |

| Passive Smoker (ETS) | 5 - 10 (can be higher with heavy exposure) | 5 - 85 | Detectable | [14][15] |

| Active Smoker | > 100 | > 85 | High | [14][15] |

| Heavy Smoker (>25 cigs/day) | Can exceed 300 | > 1700 | Very High | [14] |

Table 2: Typical cotinine concentrations associated with different levels of tobacco exposure. Note: Cutoff values can vary between studies and laboratories.

Urine cotinine concentrations are typically 4 to 6 times higher than those in blood or saliva, making it a highly sensitive matrix for detecting low-level exposure.[11][16]

Experimental Protocols: Quantification of Cotinine

The gold-standard method for the precise and sensitive quantification of cotinine in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodology: LC-MS/MS for Cotinine in Human Plasma

-

Sample Collection : Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

-

Internal Standard Spiking : Thaw plasma samples. To a 100 µL aliquot of plasma, add an internal standard (e.g., deuterated cotinine, cotinine-d3) to account for variability during sample preparation and analysis.

-

Sample Preparation (Protein Precipitation or Solid-Phase Extraction) :

-

Protein Precipitation (Simpler Method) : Add a solvent like acetonitrile to the plasma sample to precipitate proteins. Vortex and then centrifuge at high speed. The supernatant containing cotinine is transferred for analysis.

-

Solid-Phase Extraction (SPE) (Cleaner Extract) : Condition an SPE cartridge. Load the plasma sample onto the cartridge. Wash the cartridge with a weak solvent to remove interferences. Elute cotinine and the internal standard with a stronger organic solvent.

-

-

Evaporation and Reconstitution : Evaporate the collected supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC separation.

-

Liquid Chromatography (LC) Separation : Inject the reconstituted sample into an HPLC system. Use a C18 reverse-phase column to separate cotinine from other endogenous matrix components. A typical mobile phase would be a gradient of water and methanol containing a small amount of formic acid.

-

Tandem Mass Spectrometry (MS/MS) Detection :

-

The eluent from the LC column is directed into the mass spectrometer's ion source, typically using electrospray ionization (ESI) in positive mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

First Quadrupole (Q1) : Selects the precursor ion (the protonated molecule [M+H]⁺) for cotinine (m/z 177.1) and the internal standard.

-

Second Quadrupole (Q2) : The selected precursor ions are fragmented via collision-induced dissociation.

-

Third Quadrupole (Q3) : Selects specific, characteristic product ions for detection. For cotinine, a common transition is 177.1 → 98.1.

-

-

Quantification : A calibration curve is generated using standards of known cotinine concentrations. The ratio of the peak area of the analyte (cotinine) to the peak area of the internal standard is plotted against concentration to quantify the amount of cotinine in the unknown samples.

Pharmacological Activity and Signaling Pathways

Contrary to earlier assumptions of it being inert, cotinine is neuroactive.[3] It binds to, activates, and desensitizes neuronal nicotinic acetylcholine receptors (nAChRs), though with a much lower potency—approximately 100 times less—than nicotine.[1][17] Its interaction appears to be complex and dependent on the nAChR subunit composition.[18]

-

Weak Agonism : Studies have shown cotinine acts as a weak or partial agonist at various nAChR subtypes, including α4β2* and α7 nAChRs.[3][18] This activation can lead to downstream effects such as dopamine release in the striatum.[17][19]

-

Potential Allosteric Modulation : Some research suggests cotinine may act as a positive allosteric modulator at α7 nAChRs, enhancing the effect of the endogenous neurotransmitter acetylcholine without directly stimulating the receptor itself.[1]

-

Receptor Upregulation : Similar to nicotine, chronic exposure to cotinine may lead to an upregulation in the number of nAChRs on the cell surface.[20]

The prolonged presence of cotinine in the brain of smokers means that even at low receptor affinity, it may chronically occupy and desensitize nAChRs, potentially influencing the underlying state of the cholinergic system.[17]

Cotinine's Potential Role in Nicotine Addiction

The role of cotinine in nicotine addiction is an area of active investigation and debate. While it does not produce the strong reinforcing effects of nicotine, its constant, low-level presence in the brain of smokers may contribute to the addiction cycle.[21][22] Preliminary evidence suggests that cotinine itself may have reinforcing properties and could amplify the addictive effects of nicotine.[21] Its long half-life ensures that nAChRs are persistently exposed to an agonist, which could modulate withdrawal symptoms and craving.[3]

Conclusion

Cotinine is far more than a simple metabolite of nicotine. It serves as an indispensable and reliable biomarker for quantifying tobacco exposure in both clinical and research settings. Its unique pharmacokinetic profile, characterized by a long half-life, makes it superior to nicotine for assessing cumulative exposure. Furthermore, cotinine is a neuroactive compound in its own right, interacting with the nicotinic cholinergic system, albeit with lower potency than nicotine. Its sustained presence in the central nervous system may play a modulatory role in nicotine dependence and withdrawal. Continued research into the distinct pharmacology of cotinine is crucial for a complete understanding of tobacco addiction and for the development of novel therapeutic strategies.

References

- 1. Cotinine - Wikipedia [en.wikipedia.org]

- 2. flowblend.com [flowblend.com]

- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gpnotebook.com [gpnotebook.com]

- 8. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of nicotine on cytochrome P450 2A6 and 2E1 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Cotinine - BEVITAL AS [bevital.no]

- 15. A review of the use of saliva cotinine as a marker of tobacco smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdspiro.com [mdspiro.com]

- 17. Cotinine Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. neurosciencenews.com [neurosciencenews.com]

- 22. Nicotine is associated with smoking dependence and vascular inflammation through cotinine: A mediation analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Cotinine: A Technical Guide for Researchers

Introduction

Cotinine, the primary metabolite of nicotine, is emerging as a compound of significant interest in the field of neuropharmacology. Possessing a more favorable safety profile and longer half-life than its parent compound, cotinine is being investigated for its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the neuroprotective effects of cotinine, consolidating key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel neuroprotective strategies.

Mechanisms of Neuroprotection

Cotinine exerts its neuroprotective effects through a multi-faceted approach, influencing key cellular pathways involved in neuronal survival, inflammation, and oxidative stress. The primary mechanisms identified to date include:

-

Modulation of Nicotinic Acetylcholine Receptors (nAChRs): While cotinine is a weak agonist at nAChRs compared to nicotine, its interactions with these receptors, particularly the α7 subtype, are believed to be crucial for its neuroprotective actions.[1][2] Activation of α7 nAChRs can trigger downstream signaling cascades that promote cell survival.[2][3]

-

Activation of Pro-Survival Signaling Pathways: A significant body of evidence points to cotinine's ability to activate the Akt/GSK3β signaling pathway.[1][2][4][5] Activation of Akt promotes neuronal survival and inhibits apoptosis, while the subsequent inhibition of GSK3β has been linked to reduced tau hyperphosphorylation, a key pathological feature of Alzheimer's disease.[2][4][5]

-

Anti-Inflammatory Effects: Cotinine has been shown to attenuate the production of pro-inflammatory cytokines while increasing the levels of anti-inflammatory cytokines.[1] This anti-inflammatory action may be mediated, in part, through the regulation of glia-mediated neuroinflammation.[1]

-

Antioxidant Properties: The compound has demonstrated the ability to reduce oxidative stress, a common factor in the pathogenesis of many neurodegenerative diseases.[6] Cotinine can mitigate the formation of reactive oxygen species and enhance antioxidant defenses in the brain.[6]

-

Anti-Amyloid Aggregation: In models of Alzheimer's disease, cotinine has been observed to inhibit the aggregation of amyloid-beta (Aβ) peptides and reduce the formation of Aβ plaques in the brain.[2][7][8][9]

Preclinical Efficacy: A Quantitative Overview

The neuroprotective and cognitive-enhancing effects of cotinine have been demonstrated across a range of preclinical models, including those for Alzheimer's disease, Parkinson's disease, and schizophrenia. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Effects of Cotinine in Alzheimer's Disease Models

| Animal Model | Cotinine Dosage | Treatment Duration | Key Findings | Reference |

| Tg6799 Mice | 2.5 mg/kg | 5 months (starting at 2 months of age) | Prevented working and reference memory impairment; Reduced Aβ plaque size by an average of 26% in the cingulate cortex and 17% in the motor cortex. | [10] |

| Tg6799 Mice | 5 mg/kg | 2 months (starting at ~5 months of age) | Reduced Aβ plaque burden by 47% in the hippocampus and 45% in the entorhinal cortex. | [10] |

| Tg6799 Mice | 5 mg/kg | 3 months (starting at 4.5 months of age) | Significantly reduced plaque pathology, depressive-like behavior, and working memory impairment. | [11] |

| Rat Model (Aβ25-35 induced) | Not specified | Not specified | Improved memory and reduced oxidative stress. | [6] |

Table 2: Neuroprotective and Pro-Cognitive Effects of Cotinine in Other CNS Disorder Models

| Disorder Model | Animal/Cell Model | Cotinine Dosage/Concentration | Treatment Duration | Key Findings | Reference |

| Parkinson's Disease | 6-hydroxydopamine (6-OHDA) treated rats (in vivo) | Not specified | Not specified | Daily treatment with nicotine (0.1–0.2 mg/kg for 4 or 10 days) reduced abnormal involuntary movements, but cotinine did not. | [3] |

| Parkinson's Disease | Human neuroblastoma cells (in vitro, 6-OHDA induced) | Not specified | Not specified | Attenuated 6-hydroxydopamine-induced cytotoxicity. | [1] |

| Schizophrenia | Rats with ketamine-induced deficits | Not specified | Not specified | Improved sustained attention and attenuated behavioral alterations. | [11] |

| Schizophrenia | Rhesus monkeys (aged) | Not specified | Not specified | Improved performance accuracy on the delayed matching to sample (DMTS) task. | [11] |

| Fragile X Syndrome | Fmr1-/- mice | Not specified | Not specified | Rescued deficits in spatial memory and reversed memory impairment in the temporal order memory test. | [1] |

| General Neuroprotection | PC12 cells (glutamate-induced toxicity) | Not specified | Not specified | Showed neuroprotective effects against glutamate toxicity. | [3] |

| General Neuroprotection | Primary neurons (Aβ toxicity) | Not specified | Not specified | Showed neuroprotective effects against Aβ toxicity. | [3] |

Key Signaling Pathways

The neuroprotective effects of cotinine are underpinned by the modulation of intricate intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Detailed Experimental Protocols

To facilitate the replication and extension of these seminal findings, this section outlines the methodologies for key experiments cited in the literature.

In Vivo Model: Alzheimer's Disease (Tg6799 Mice)

-

Animal Model: Transgenic (Tg) 6799 mice, which express human amyloid precursor protein (APP) with three familial AD mutations and presenilin 1 (PS1) with two familial AD mutations.[10] These mice develop age-dependent Aβ plaque pathology and cognitive deficits.[10]

-

Cotinine Administration: Cotinine is typically dissolved in the drinking water or administered via daily intraperitoneal injections. Dosages have ranged from 2.5 mg/kg to 5 mg/kg.[10]

-

Behavioral Testing:

-

Radial Arm Water Maze (RAWM): To assess working and reference memory. Mice are trained to find a submerged platform in one of the arms of a circular maze. The number of errors (entries into incorrect arms) is recorded.

-

Circular Platform Task: To evaluate spatial learning and memory.

-

Cognitive Interference Task: To measure executive function and attention.

-

-

Biochemical and Histological Analysis:

-

ELISA: To quantify the levels of Aβ40 and Aβ42 in brain homogenates.

-

Immunohistochemistry: To visualize and quantify Aβ plaque deposition in brain sections using specific antibodies (e.g., 6E10).

-

Western Blotting: To measure the protein levels of signaling molecules such as phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK3β (p-GSK3β), and total GSK3β in brain tissue lysates.

-

In Vitro Model: Neuroprotection in PC12 Cells

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

-

Experimental Insult: To induce neurotoxicity, cells are exposed to agents such as glutamate or serum/NGF deprivation.

-

Cotinine Treatment: Cells are pre-treated with varying concentrations of cotinine for a specified period (e.g., 24 hours) before the toxic insult.

-

Cell Viability Assays:

-

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

-

Mechanism of Action Studies:

-

Western Blotting: To analyze the expression and phosphorylation status of key signaling proteins (e.g., Akt, ERK, GSK3β).

-

Pharmacological Inhibition: Use of specific inhibitors for nAChRs (e.g., mecamylamine) or downstream signaling molecules (e.g., PI3K inhibitors) to confirm the pathways involved in cotinine's neuroprotective effects.

-

Cognitive Assessment: Delayed Matching-to-Sample (DMTS) Task in Non-Human Primates

-

Subjects: Rhesus monkeys are commonly used for this task.

-

Apparatus: A computer-controlled testing apparatus with a touch-sensitive screen.

-

Procedure:

-

A "sample" stimulus (e.g., a colored shape) is presented on the screen.

-

After the monkey touches the sample, a delay period of varying length is introduced.

-

Following the delay, two or more "comparison" stimuli are presented, one of which matches the sample.

-

A correct response (touching the matching stimulus) is rewarded with juice or a food pellet.

-

-

Cotinine Administration: Cotinine is typically administered via intramuscular injection prior to the testing session.

-

Data Analysis: The primary measure is the percentage of correct responses at different delay intervals. The effect of cotinine is assessed by comparing performance with and without the drug.

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of cotinine. Its multifaceted mechanism of action, targeting key pathways in neurodegeneration, coupled with a favorable safety profile, makes it a compelling candidate for further investigation. Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to translate these promising preclinical findings into human therapies for diseases like Alzheimer's and Parkinson's.

-

Biomarker Development: Identifying biomarkers that can track the engagement of cotinine's molecular targets in humans will be crucial for optimizing dosing and assessing treatment efficacy.

-

Combination Therapies: Investigating the synergistic effects of cotinine with other neuroprotective agents could lead to more effective treatment strategies.

References

- 1. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cotinine: A Potential New Therapeutic Agent against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson’s disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. gwern.net [gwern.net]

- 9. scispace.com [scispace.com]

- 10. Cotinine halts the advance of Alzheimer's disease-like pathology and associated depressive-like behavior in Tg6799 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cotinine's Impact on Learning and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotinine, the primary metabolite of nicotine, has emerged as a molecule of significant interest for its potential therapeutic applications in cognitive enhancement and neuroprotection. Unlike its parent compound, cotinine exhibits a favorable safety profile, lacking the adverse cardiovascular and addictive properties associated with nicotine.[1][2] This technical guide provides a comprehensive overview of the current understanding of how cotinine impacts learning and memory, with a focus on its molecular mechanisms, preclinical evidence, and the experimental methodologies used to evaluate its effects.

Introduction

The deterioration of cognitive function, particularly learning and memory, is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease (AD) and schizophrenia.[3][4] While nicotine has demonstrated some cognitive-enhancing effects, its clinical utility is hampered by its toxicity and addictive potential.[3][5] Cotinine, with a longer half-life than nicotine (approximately 24 hours versus 2 hours), readily crosses the blood-brain barrier and has been shown to improve learning, memory, and attention in preclinical models.[1] This has spurred investigation into its potential as a safer alternative for treating cognitive deficits.

Mechanisms of Action

Cotinine's effects on learning and memory are multifaceted, involving interactions with nicotinic acetylcholine receptors (nAChRs) and modulation of key intracellular signaling pathways.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Cotinine acts as a weak agonist or positive allosteric modulator at various nAChR subtypes, which are crucial for cognitive processes.[6][7][8] Its interaction with these receptors is complex and appears to be subtype-dependent.

-

α7 nAChRs: Cotinine is considered a weak agonist and a positive allosteric modulator of α7 nAChRs.[3][4][8] This modulation is thought to be a primary mechanism for its pro-cognitive and neuroprotective effects.[3][4][9] Short-term exposure to cotinine has been shown to upregulate acetylcholine activation of α7 receptors.[6][7]

-

α4β2* nAChRs: Cotinine acts as a weak partial agonist at α4β2* nAChRs.[6][7] It is significantly less potent and efficacious than nicotine at these receptors.[6][7]

-

α3/α6β2* nAChRs: Cotinine functions as a weak agonist of these receptor subtypes.[6][7]

It has been proposed that cotinine may desensitize nAChRs on inhibitory GABAergic neurons in the hippocampus, leading to increased activation of excitatory glutamate receptors and thereby enhancing cognitive function.[3]

Modulation of Intracellular Signaling Pathways

Cotinine activates critical pro-survival and synaptic plasticity-related signaling cascades:

-

Akt/GSK3β Pathway: A key mechanism underlying cotinine's cognitive benefits is the activation of the Akt/GSK3β signaling pathway.[3][4][10] Cotinine stimulates the phosphorylation of Akt, which in turn inhibits glycogen synthase kinase 3 beta (GSK3β), a pro-apoptotic factor.[3] The causal role of this pathway was demonstrated in studies where cotinine failed to enhance cognition in GSK3β knock-in mice with impaired GSK3β phosphorylation.[6]

-

ERK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway, which is vital for synaptic plasticity and memory formation, is also modulated by cotinine.[11] Nicotine has been shown to induce ERK phosphorylation in cortical neurons, a process that involves glutamatergic signaling and CaMKII.[12] Cotinine is believed to leverage similar mechanisms to promote neuronal survival and enhance cognitive function.[13]

Preclinical Evidence for Cognitive Enhancement

Numerous preclinical studies using animal models have demonstrated cotinine's efficacy in improving learning and memory and mitigating cognitive deficits associated with various conditions.

Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease (Tg6799), long-term treatment with cotinine has been shown to:

-

Prevent working and reference memory impairment.[3]

-

Reduce amyloid-beta (Aβ) plaque burden by up to 26% and inhibit the aggregation of Aβ peptides.[14][15]

Schizophrenia Models

Cotinine has shown promise in animal models of schizophrenia, where it can ameliorate cognitive deficits.[4] For instance, it has been shown to reverse apomorphine-induced deficits in prepulse inhibition of acoustic startle in rats, a process modulated by the α7 nAChR.[3]

Other Models of Cognitive Impairment

Cotinine has also demonstrated cognitive-enhancing effects in models of:

-

Fragile X syndrome: In Fmr1-/- mice, cotinine rescued spatial memory deficits and reversed memory impairment.[6]

-

Aging: Cotinine ameliorates memory and learning impairment in senescent mice.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on cotinine's pharmacological properties and its effects in preclinical models.

Table 1: Pharmacological Properties of Cotinine at nAChRs

| Receptor Subtype | Cotinine Activity | IC50/EC50 Value | Comparison to Nicotine | Reference(s) |

| Human α7 nAChR | Inhibitor of ACh-elicited response | IC50: 175 μM | ~250-fold less potent | [6][7] |

| Human α4β2 nAChR | Weak Partial Agonist | EC50: ~90 μM | ~115-fold less potent, 40% less efficacious | [6][7] |

| Rat α4β2* nAChR | Minimal effect on [³H]cytisine binding | > 200 μM (Ki) | Nicotine Ki: 0.6 nM | [6] |

Table 2: Effects of Cotinine in Preclinical Models of Cognitive Impairment

| Model | Cotinine Dose | Duration of Treatment | Key Cognitive/Pathological Outcomes | Reference(s) |

| Alzheimer's Disease (Tg6799 mice) | Not specified | 5 months | 26% reduction in amyloid plaques; complete protection from spatial memory impairment. | [14][15] |

| Alzheimer's Disease (Tg6799 mice) | 2.5 mg/kg | Prior to plaque development | Decreased Aβ plaque burden and Aβ42 levels. | [10] |

| Alzheimer's Disease (Tg6799 mice) | 5 mg/kg | 4-5 months of age | Investigated for reduction in Aβ42 levels. | [10] |

| Fragile X Syndrome (Fmr1-/- mice) | Not specified | Not specified | Rescued spatial memory deficits; reversed temporal order memory impairment. | [6] |

Experimental Protocols

The following sections detail common experimental methodologies used to assess the impact of cotinine on learning and memory in rodent models.

Animal Models

-

Transgenic Mice: Tg6799 mice, which model Alzheimer's disease pathology, are frequently used to study the effects of cotinine on Aβ deposition and cognitive decline.[10] Fmr1-/- mice are utilized as a model for Fragile X syndrome.[6]

-

Rats: Various rat strains are employed to investigate cotinine's effects on cognitive functions, including attention and sensory gating.

Behavioral Assays for Learning and Memory

A variety of behavioral tests are used to assess different aspects of learning and memory in rodents.

-

Morris Water Maze (MWM): This is a widely used test for spatial learning and memory.[16][17]

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

-

Procedure: Mice or rats are trained over several days to find the hidden platform. Learning is assessed by measuring the latency and path length to find the platform. Memory is tested in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.

-

-

Novel Object Recognition (NOR) Test: This test assesses recognition memory.

-

Apparatus: An open field arena.

-

Procedure: Animals are first habituated to the arena. During the familiarization phase, two identical objects are placed in the arena, and the animal is allowed to explore. In the test phase, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured as an index of recognition memory.

-

-

Y-Maze Spontaneous Alternation: This task evaluates spatial working memory.[18]

-

Apparatus: A Y-shaped maze with three arms.

-

Procedure: Rodents have a natural tendency to explore novel environments. Spontaneous alternation is recorded when the animal enters all three arms in sequence without repeating an arm entry. A higher percentage of spontaneous alternations indicates better spatial working memory.

-

-

Fear Conditioning: This paradigm assesses associative learning and memory.[18]

-

Apparatus: A conditioning chamber.

-

Procedure: An animal is placed in the chamber and presented with a neutral conditioned stimulus (CS), such as a tone, paired with an aversive unconditioned stimulus (US), typically a mild foot shock. Memory for the association is tested by re-exposing the animal to the context (contextual fear) or the CS (cued fear) and measuring the freezing response.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by cotinine and a typical experimental workflow for evaluating its cognitive effects.

Caption: Cotinine-mediated activation of the Akt/GSK3β signaling pathway.

References

- 1. The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review [frontiersin.org]

- 3. Cotinine: A Potential New Therapeutic Agent against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurosciencenews.com [neurosciencenews.com]

- 6. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 8. researchers.uss.cl [researchers.uss.cl]

- 9. Nicotinic acetylcholine receptors and learning and memory deficits in Neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cotinine halts the advance of Alzheimer's disease-like pathology and associated depressive-like behavior in Tg6799 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nicotine-induced phosphorylation of ERK in mouse primary cortical neurons: evidence for involvement of glutamatergic signaling and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotine Prevents Oxidative Stress-Induced Hippocampal Neuronal Injury Through α7-nAChR/Erk1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencedaily.com [sciencedaily.com]

- 15. USF Health News Archives » Tobacco-derived compound prevents memory loss in Alzheimer’s disease mice [hscweb3.hsc.usf.edu]

- 16. Frontiers | Challenges and advanced concepts for the assessment of learning and memory function in mice [frontiersin.org]

- 17. Assessing spatial learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

Whitepaper: Cotinine's Role as a Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cotinine, the primary metabolite of nicotine, has garnered significant interest for its neuropharmacological effects, which are distinct from its parent compound, notably lacking addictive properties and adverse cardiovascular effects[1][2]. While often characterized as a weak partial agonist at various nicotinic acetylcholine receptor (nAChR) subtypes, a compelling hypothesis proposes that cotinine may also function as a positive allosteric modulator (PAM), particularly at the α7 nAChR subtype[3][4]. This technical guide provides an in-depth review of the existing evidence for cotinine's PAM-like activity, summarizes quantitative pharmacological data, details key experimental protocols, and outlines the hypothesized downstream signaling pathways. The document aims to serve as a comprehensive resource for researchers investigating cotinine as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia.

Introduction to Cotinine and Allosteric Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for cognitive processes, including attention and memory[5][6]. The dysfunction of cholinergic systems involving these receptors is implicated in numerous neurological disorders[4][6]. While orthosteric agonists like nicotine directly activate nAChRs, they often suffer from drawbacks such as receptor desensitization and off-target effects[5][7].

Positive allosteric modulators (PAMs) represent an alternative therapeutic strategy. PAMs bind to a site on the receptor distinct from the agonist (orthosteric) binding site, and while they do not typically activate the receptor on their own, they enhance the response to an endogenous agonist like acetylcholine[6][8]. This mechanism offers the potential for a more nuanced modulation of receptor activity, preserving the natural spatial and temporal patterns of neurotransmission[6].

Cotinine, the main metabolite of nicotine, crosses the blood-brain barrier and has demonstrated pro-cognitive and neuroprotective effects in preclinical models[1][2][9]. Although its potency as a direct agonist is significantly lower than nicotine's, studies have shown that it can sensitize or potentiate nAChR activity in the presence of an agonist, leading to the hypothesis that it may act as a PAM[1][3]. This guide critically examines the evidence supporting this hypothesis.

Quantitative Pharmacology of Cotinine at nAChRs

Cotinine's interaction with nAChRs is complex, exhibiting weak partial agonism at several subtypes while also demonstrating modulatory effects. The following tables summarize the key quantitative data from various studies.

Table 1: Agonist and Partial Agonist Activity of Cotinine at nAChR Subtypes

| nAChR Subtype | Cell System/Tissue | Parameter | Value (µM) | Efficacy vs. Nicotine | Source |

| α4β2 | CHO Cells | EC₅₀ | ~90 | ~40% less efficacious | [3][10] |

| α4β2 | N2a Cells | EC₅₀ | > 100 | Not Detectable | [11] |

| α6/3β2β3 | N2a Cells | EC₅₀ | > 100 | Not Detectable | [11] |

| α7 (mutant h-α7V274T) | Xenopus Oocytes | EC₅₀ | 70 | Full Agonist | [10] |

| α3β4 | N2a Cells | EC₅₀ | Not Detectable | Not Detectable | [11] |

| α7 (wild type) | N2a Cells | EC₅₀ | Not Detectable | Not Detectable | [11] |

Table 2: Potentiation and Modulatory Effects of Cotinine on nAChR Function

| nAChR Subtype | Experimental Condition | Effect | Concentration | Source |

| α7 | Co-application with low levels of Acetylcholine | Sensitized receptor, increased channel activity | 1 µM | [1][3] |

| α7 | Short-term incubation | Increased Acetylcholine-induced currents | Up to 100 µM | [3][10] |

| α4β2 | Pretreatment or short-term incubation | No change in Acetylcholine-induced currents | Up to 100 µM | [3][10] |

| α7 (human) | Co-application with Acetylcholine | Inhibition of ACh-elicited response (antagonist effect) | IC₅₀ = 175 µM | [3][10] |

Table 3: Binding Affinity of Cotinine for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell System | Parameter | Value (µM) | Source |

| α7 (low-affinity) | [¹²⁵I]α-bungarotoxin | Rat Brain | IC₅₀ | ~1000 (1 mM) | [10] |

| α4β2 | [³H]cytisine | Rat Cerebral Cortex | Inhibition | Minimal effect | [10] |

Hypothesized Signaling Pathways

The cognitive and neuroprotective effects of cotinine are hypothesized to be mediated by the activation of pro-survival signaling cascades downstream of α7 nAChR modulation[4]. A key proposed pathway is the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 Beta (GSK3β) pathway. Activation of α7 nAChRs stimulates PI3K, which in turn activates the serine/threonine kinase Akt. Activated Akt then phosphorylates and inhibits GSK3β, a pro-apoptotic factor and a primary kinase responsible for the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease[4][12].

Caption: Hypothesized Cotinine-Modulated α7 nAChR Signaling Pathway.

Key Experimental Protocols

The characterization of cotinine's function relies on several core experimental techniques. Detailed methodologies for electrophysiology and radioligand binding assays are provided below.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes in response to cotinine and/or acetylcholine, allowing for the quantification of agonist potency (EC₅₀) and modulatory effects.

-

Oocyte Preparation: Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in collagenase solution.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α7 or α4 and β2). Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a standard saline solution. Impale the oocyte with two glass microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -70 mV.

-

Compound Application: Dissolve cotinine and acetylcholine (ACh) in the perfusion saline. To determine agonist activity, apply increasing concentrations of cotinine alone. To assess modulatory effects, pre-incubate the oocyte with a fixed concentration of cotinine for a set duration (e.g., 1-5 minutes) before co-applying cotinine with a low concentration (e.g., EC₁₀-EC₂₀) of ACh.

-

Data Acquisition and Analysis: Record the peak inward current elicited by each application. Plot concentration-response curves and fit the data to the Hill equation to determine EC₅₀ (potency) and Iₘₐₓ (maximum response) values. Potentiation is quantified as the percentage increase in the ACh-elicited current in the presence of cotinine compared to ACh alone.

Caption: Experimental Workflow for Two-Electrode Voltage Clamp (TEVC).

Radioligand Competition Binding Assay

This assay measures the ability of cotinine to displace a known radioactive ligand from nAChRs, which allows for the determination of its binding affinity (Kᵢ or IC₅₀).

-

Tissue/Cell Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the nAChR subtype of interest in a cold buffer solution. Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands. Resuspend the final membrane preparation in an assay buffer.

-

Assay Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [¹²⁵I]α-bungarotoxin for α7 nAChRs or [³H]cytisine for α4β2* nAChRs), and varying concentrations of unlabeled cotinine (the competitor)[10].

-

Nonspecific Binding Control: Prepare control tubes containing the membrane preparation and radioligand, but with a high concentration of a known non-radioactive ligand (e.g., nicotine) to determine the amount of non-specific binding.

-

Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand in the solution. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.

-

Quantification: Wash the filters to remove any remaining unbound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all measurements. Plot the percentage of specific binding as a function of the cotinine concentration. Fit the data to a one-site competition model to calculate the IC₅₀ value (the concentration of cotinine that inhibits 50% of the specific radioligand binding).

Caption: Experimental Workflow for Radioligand Binding Assays.

Summary and Future Directions

The available evidence presents a nuanced picture of cotinine's interaction with nAChRs. While it is predominantly a weak partial agonist, particularly at α4β2* and mutant α7 receptors, there is compelling functional evidence for positive allosteric modulation or sensitization of wild-type α7 nAChRs[1][3][10]. At a concentration of 1 µM, cotinine enhances α7 nAChR activity in the presence of acetylcholine, a finding that supports its potential therapeutic mechanism in cognitive enhancement[1]. However, direct evidence of cotinine binding to a distinct allosteric site is currently lacking, and the hypothesis remains to be conclusively proven[3].

Future research should focus on:

-

Structural Biology: Utilizing techniques like cryo-electron microscopy to determine if cotinine binds to a novel allosteric site on the α7 nAChR.

-

Advanced Electrophysiology: Systematically characterizing the conditions (e.g., agonist concentration, pre-incubation time) under which cotinine's modulatory effects are most prominent across a wider range of nAChR subtypes.

-

Translational Studies: Designing clinical trials to directly assess the cognitive-enhancing effects of cotinine in patient populations with cholinergic deficits, correlating outcomes with plasma cotinine levels.

By elucidating the precise molecular mechanisms of cotinine, the scientific community can better harness its therapeutic potential for treating complex neurological and psychiatric disorders.

References

- 1. The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review [frontiersin.org]

- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cotinine: A Potential New Therapeutic Agent against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cognitive Effects of Nicotine: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic promise of positive allosteric modulation of nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 11. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of Cotinine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of cotinine, the primary metabolite of nicotine, in various animal models. The information presented is curated to assist researchers in designing and interpreting preclinical studies.

Pharmacokinetics of Cotinine

Cotinine exhibits significantly different pharmacokinetic properties compared to its parent compound, nicotine. Notably, it has a much longer half-life, which makes it a reliable biomarker for tobacco exposure.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in animal models is crucial for toxicological and pharmacological research.

Absorption and Distribution

Following administration, cotinine readily crosses the blood-brain barrier, although its penetration is slower and less efficient than that of nicotine.[2][3] Studies in rats show that after subcutaneous administration, cotinine begins to accumulate in the brain within 5 minutes, reaching maximum levels between 20 and 60 minutes.[3] The peak brain-to-plasma ratio for cotinine is approximately 0.26, which is considerably lower than the 0.65 ratio observed for nicotine.[2] The brain uptake of nicotine is about 10 times greater than that of cotinine.[2]

The steady-state volume of distribution for cotinine in rats is reported to be between 0.7 and 1.5 L/kg.[2][3] In terms of tissue distribution, a study in male Sprague-Dawley rats indicated that the kidney had the highest levels of both nicotine and cotinine following various administration routes.[1][4]

Metabolism and Excretion

Cotinine itself is extensively metabolized, primarily by the enzyme CYP2A6 in humans, to form metabolites such as trans-3'-hydroxycotinine.[1][4] However, it's important to note that rodents lack the CYP2A6 enzyme, which may lead to different metabolic profiles compared to humans.[5]

In rats, the plasma clearance of cotinine is between 0.12 and 0.21 L/h/kg.[2] A significant portion of cotinine is excreted unchanged in the urine, with studies in rats showing this to be approximately 17-18%.[2][3]

Pharmacokinetic Parameters in Animal Models

The half-life of cotinine is substantially longer than that of nicotine across different animal species. This prolonged presence in the body is a key factor in its pharmacological profile.

| Parameter | Rat | Mouse |

| Plasma Half-life (t½) | 5.0 - 9.0 hours[2][3] | 20 - 40 minutes[2][3] |

| Brain Half-life (t½) | ~350 minutes[2][3] | 20 - 30 minutes[2][3] |

| Time to Peak Plasma Concentration (Tmax) (post-nicotine IV) | ~1.5 hours[2][3] | ~10 minutes (post-nicotine IP)[2][3] |

| Steady-State Volume of Distribution (Vd) | 0.7 - 1.5 L/kg[2][3] | Not Reported |

| Plasma Clearance (CL) | 0.12 - 0.21 L/h/kg[2] | Not Reported |

Pharmacodynamics of Cotinine

Cotinine is pharmacologically active and exerts its effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs), though it may also act via non-nAChR mechanisms.[2]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Cotinine acts as a weak agonist at most nAChRs.[2][3] Its potency is considerably lower than that of nicotine. Chronic exposure to cotinine can alter the assembly and trafficking of certain nAChR subtypes. For instance, it has been shown to increase the number of α4β2 receptors on the plasma membrane, similar to nicotine, but it down-regulates α6β2β3 receptors.[6] Both nicotine and cotinine can shift the assembly of α4β2 receptors to favor the high-sensitivity (α4)2(β2)3 stoichiometry.[6]

Receptor Binding Affinity

Binding studies have quantified cotinine's affinity for various nAChR subtypes in different animal models. It generally displays a much lower affinity compared to nicotine.

| Animal Model | Receptor/Ligand | Cotinine IC₅₀ / Kᵢ | Nicotine IC₅₀ / Kᵢ | Potency Difference (Fold) |

| Rat (Brain Membranes) | [³H]nicotine or [³H]epibatidine binding | ~1–4 µM (Kᵢ)[2][3] | ~5–15 nM (Kᵢ)[2][3] | ~200-250x less potent[2][3] |

| Rat (Cerebral Cortex) | [¹²⁵I]α-bungarotoxin (α7 nAChRs) | ~1 mM (IC₅₀)[2] | ~10 µM (IC₅₀)[2] | ~100x less potent[2] |

| Squirrel Monkey (Caudate) | ¹²⁵I-α-conotoxinMII (α3/α6β2* nAChRs) | ~3.5 µM (IC₅₀)[2] | ~5.7 nM (IC₅₀)[2] | ~600x less potent[2] |

| Squirrel Monkey (Caudate) | [¹²⁵I]A-85380 (α4β2* nAChRs) | 65–80 µM (IC₅₀)[2] | ~7.53 nM (IC₅₀)[2] | ~10,000x less potent[2] |

Neuropharmacological Effects

Beyond direct receptor agonism, cotinine has been shown to modulate neurotransmitter systems. In rat striatal slices, cotinine can increase the release of dopamine in a concentration-dependent manner, with EC₅₀ values ranging from 30 to 350 µM.[2] It has also been observed to reduce serotonin uptake and increase its spontaneous release in rat neocortical slices.[2][7] These neurochemical effects likely underlie some of the behavioral outcomes observed in animal studies, such as improvements in working memory and reductions in anxiety.[7]

Experimental Protocols

Detailed and reproducible methodologies are paramount for pharmacokinetic and pharmacodynamic studies. Below are representative protocols for cotinine administration and analysis in rodent models.

Cotinine Administration

-

Intravenous (IV) Infusion: Male Sprague-Dawley rats can receive a single dose of cotinine dissolved in saline (0.9% sodium chloride) via a tail vein infusion.[4] The infusion duration is typically around 60 seconds.[4]

-

Oral Gavage (PO): For oral administration, cotinine is dissolved in saline and administered to rats using a gavage needle.[4][8]

-

Subcutaneous (SC) Injection: Cotinine can be dissolved in sterile saline, with the pH adjusted to 7.2-7.4, and administered subcutaneously.[8]

-

Intraperitoneal (IP) Injection: This is a common route for administering substances in mice. Cotinine is dissolved in a suitable vehicle before injection.[3]

Biological Sample Collection

-

Blood/Plasma: Blood samples are typically collected at multiple time points post-dose from the tail vein or via cardiac puncture at the time of euthanasia. Plasma is separated by centrifugation and stored at -80°C until analysis.[4][5]

-

Brain Tissue: Following euthanasia, brains are rapidly excised, washed with saline, and can be dissected into specific regions (e.g., nucleus accumbens, striatum).[4][8] Samples are then homogenized for analysis and stored at -80°C.[4]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying cotinine in biological matrices due to its high sensitivity and specificity.[9][10]

-

Sample Preparation: A common method involves protein precipitation.[9][11] For instance, 25 µL of rat plasma can be mixed with a solution like 1% ammonium carbonate in methanol to precipitate proteins.[9] After centrifugation, the supernatant is collected for analysis. Deuterated cotinine (cotinine-d3) is often used as an internal standard.[10][12]

-

Chromatography: The prepared sample is injected onto a liquid chromatography system. A reverse-phase column, such as a BEH Phenyl column, is often used for separation.[9]

-

Mass Spectrometry: The analyte is then detected using a triple quadrupole mass spectrometer, typically operating in multiple reaction monitoring (MRM) mode for enhanced selectivity.[10]

-

Quantification: Calibration curves are generated using standards of known concentrations to quantify cotinine in the unknown samples.[9] The linear range for such assays can be from 0.5 to 1000 ng/mL.[10][12]

Visualizations

Experimental Workflows

The following diagram illustrates a typical workflow for a pharmacokinetic study of cotinine in a rodent model.

Caption: Workflow for a cotinine pharmacokinetic study in rodents.

Pharmacodynamic Signaling

This diagram illustrates the primary pharmacodynamic action of cotinine at the neuronal synapse, focusing on its interaction with nAChRs and subsequent downstream effects on neurotransmitter release.

Caption: Cotinine's mechanism of action at the nicotinic receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetics of cotinine in rats: a potential therapeutic agent for disorders of cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors* | Semantic Scholar [semanticscholar.org]

- 7. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-course of extracellular nicotine and cotinine levels in rat brain following administration of nicotine: effects of route and ethanol coadministration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Refubium - Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3′-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma [refubium.fu-berlin.de]

- 12. researchgate.net [researchgate.net]

Investigating the bioavailability of oral cotinine administration.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotinine, the primary metabolite of nicotine, has garnered significant interest in the scientific community for its potential therapeutic applications and its established role as a reliable biomarker for tobacco exposure.[1] Understanding the bioavailability and pharmacokinetic profile of orally administered cotinine is crucial for the development of novel therapeutic strategies and for accurately interpreting biomarker data. This technical guide provides an in-depth analysis of the bioavailability of oral cotinine, detailing its pharmacokinetic parameters, the experimental protocols used in its investigation, and its metabolic pathways.

Pharmacokinetics of Oral Cotinine

Oral administration of cotinine leads to rapid absorption, with peak systemic levels reached within approximately 45 minutes.[1] Studies in healthy non-smoking volunteers have demonstrated high systemic bioavailability, indicating that a substantial fraction of the administered oral dose reaches the systemic circulation.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of orally administered cotinine from pivotal studies.

Table 1: Pharmacokinetic Parameters of Oral Cotinine Administration in Healthy Male Non-Smokers

| Dose | Tmax (h) | Elimination Half-life (h) | Systemic Bioavailability |

| 10 mg | ~0.75 | 12.9 | 0.84 - 1.11 |

| 20 mg | ~0.75 | 11.7 | 0.97 - 1.03 |

Data from De Schepper et al. (1987)[2]

Table 2: Pharmacokinetics of Oral Cotinine in Plasma and Saliva of Non-Smokers

| Parameter | Plasma | Saliva |

| Clearance (ml/min) | 55 ± 11 | 63 ± 13 |

| Half-life (h) | 16.3 ± 3.4 | 16.0 ± 3.1 |

Data from Zevin et al. (2000). The study concluded that the clearance and half-life of cotinine measured in plasma and saliva were similar.

Experimental Protocols

The investigation of oral cotinine bioavailability involves rigorous experimental designs to ensure accurate and reproducible results. The following sections detail the methodologies employed in key studies.

Subject Selection and Preparation

-

Participants: Healthy, non-smoking adult volunteers are typically recruited for these studies to avoid confounding variables from existing nicotine and cotinine levels.[2]

-

Abstinence: Participants are required to abstain from any nicotine-containing products for a specified period before and during the study.

-

Fasting: Subjects are often required to fast overnight before the administration of cotinine to minimize the impact of food on absorption.

Dosing and Sample Collection

-

Administration: Cotinine is administered orally, typically in capsule or solution form, at predefined doses.[2]

-

Blood/Saliva Sampling: Serial blood and/or saliva samples are collected at predetermined time points before and after cotinine administration. A typical collection schedule might include samples at baseline (pre-dose), and then at multiple intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) to accurately characterize the pharmacokinetic profile.

Analytical Methodology

The quantification of cotinine in biological matrices is a critical step in bioavailability studies. The most common and reliable methods are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity for cotinine analysis. The general procedure involves:

-

Sample Preparation: Alkalinization of the biological sample (plasma, saliva, or urine).

-

Extraction: Liquid-liquid extraction of cotinine using an organic solvent such as ethyl ether.

-

Concentration: Evaporation of the solvent under a stream of nitrogen.

-

Analysis: The concentrated extract is then injected into the GC-MS system for separation and detection.[3]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another highly sensitive and specific method widely used for cotinine quantification. The workflow is similar to GC-MS, involving sample extraction and chromatographic separation followed by mass spectrometric detection.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for cotinine analysis, though it may have different sensitivity and specificity compared to mass spectrometry-based methods.[5]

Mandatory Visualizations

Experimental Workflow for Oral Cotinine Bioavailability Study

Caption: Workflow of a typical oral cotinine bioavailability study.

Metabolic Pathway of Nicotine to Cotinine and its Subsequent Metabolism

Caption: Primary metabolic pathway of nicotine to cotinine.

Conclusion

The oral administration of cotinine is characterized by rapid absorption and high systemic bioavailability. The pharmacokinetic profile, including a relatively long half-life, makes it a suitable candidate for further investigation into its therapeutic potential. The well-established analytical methods for cotinine quantification in biological fluids provide a robust framework for conducting clinical trials. A thorough understanding of its metabolic pathway is essential for interpreting pharmacokinetic data and for assessing potential drug-drug interactions. This technical guide provides a comprehensive overview for researchers and drug development professionals working with this promising compound.

References

- 1. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 2. Kinetics of cotinine after oral and intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive and simple method for the determination of nicotine and cotinine in human urine, plasma and saliva by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 5. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]

Cotinine's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotinine, the primary metabolite of nicotine, has long been considered a mere biomarker for tobacco exposure. However, a growing body of evidence reveals its own distinct pharmacological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). With a significantly longer half-life than nicotine (15–19 hours versus 2–3 hours), cotinine's persistent presence in the central nervous system suggests it may play a crucial role in the pathophysiology of tobacco dependence and presents a potential, underexplored target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the current understanding of cotinine's interaction with nAChRs, detailing its binding affinity, functional effects, and the experimental methodologies used to elucidate these properties.

Quantitative Analysis of Cotinine-nAChR Interactions

Cotinine generally exhibits a lower affinity for nAChRs compared to nicotine.[1] Its potency is approximately 100 to 250-fold less than that of nicotine in displacing radiolabeled ligands in rat brain membrane preparations.[2][3] Despite this lower affinity, the plasma concentrations of cotinine in smokers can be 5 to 10 times higher than nicotine, reaching levels that are pharmacologically relevant.[1] The following tables summarize the key quantitative data on cotinine's binding affinity and functional potency at various nAChR subtypes.

Table 1: Binding Affinity of Cotinine for nAChR Subtypes

| nAChR Subtype | Radioligand | Preparation | Kᵢ (μM) | IC₅₀ (μM) | Reference |

| General nAChRs | [³H]nicotine | Rat brain membranes | ~1-4 | - | [2][3] |

| General nAChRs | [³H]epibatidine | Rat brain membranes | ~1-4 | - | [2][3] |

| α4β2 | [¹²⁵I]A-85380 | Monkey caudate | - | in the micromolar range | [1] |

| α3/α6β2 | [¹²⁵I]α-conotoxinMII | Monkey caudate | - | in the micromolar range | [1] |

| α7 | [¹²⁵I]α-bungarotoxin | Rat cerebral cortex | - | 1000 | [3] |

Table 2: Functional Potency of Cotinine at nAChR Subtypes

| nAChR Subtype | Effect | Preparation | EC₅₀ (μM) | IC₅₀ (μM) | Reference |

| α4β2 (human) | Weak partial agonist | CHO cells | ~90 | - | [2][3] |

| α7 (human) | Inhibition of ACh response | - | - | 175 | [2][3] |

| α7V274T (mutant human) | Full agonist | - | 70 | - | [2][3] |

| General nAChRs | [³H]dopamine release | Rat striatal slices | 30-350 | - | [3] |

Functional Consequences of Cotinine-nAChR Interaction

Cotinine's interaction with nAChRs is complex, exhibiting characteristics of a weak partial agonist.[2][3][4] This dual nature allows it to both activate and desensitize these receptors, leading to a nuanced modulation of neuronal activity.

Agonist Activity

At sufficient concentrations, cotinine can activate nAChRs, leading to downstream cellular effects. For instance, it has been shown to stimulate the release of neurotransmitters such as dopamine and noradrenaline.[1] In monkey striatum, cotinine evokes dopamine release through both α4β2* and α3/α6β2* nAChRs.[1] Interestingly, studies have revealed that cotinine can functionally discriminate between two subpopulations of α3/α6β2* nAChRs.[1]

Desensitization and Allosteric Modulation

Prolonged exposure to even low concentrations of an agonist can lead to receptor desensitization, a state where the receptor is unresponsive to further stimulation.[1] Given its long half-life, cotinine may contribute to the chronic desensitization of nAChRs in smokers.[1] Furthermore, some research suggests that cotinine may act as a positive allosteric modulator at certain nAChR subtypes, such as α7 nAChRs, enhancing the response to acetylcholine at low concentrations.[4]